molecular formula C20H22ClF3N2O B7168478 4-[[[4-chloro-3-(trifluoromethyl)phenyl]methylamino]methyl]-N,N-diethylbenzamide

4-[[[4-chloro-3-(trifluoromethyl)phenyl]methylamino]methyl]-N,N-diethylbenzamide

Cat. No.: B7168478
M. Wt: 398.8 g/mol
InChI Key: HMEFAUVZPDJCFL-UHFFFAOYSA-N
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Description

4-[[[4-chloro-3-(trifluoromethyl)phenyl]methylamino]methyl]-N,N-diethylbenzamide is a synthetic organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a benzamide core, substituted with a 4-chloro-3-(trifluoromethyl)phenyl group and a diethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[[4-chloro-3-(trifluoromethyl)phenyl]methylamino]methyl]-N,N-diethylbenzamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes:

    Preparation of 4-chloro-3-(trifluoromethyl)benzylamine: This intermediate can be synthesized by the reaction of 4-chloro-3-(trifluoromethyl)benzaldehyde with ammonia or an amine source under reductive amination conditions.

    Formation of the Benzamide Core: The benzamide core is formed by reacting 4-chloro-3-(trifluoromethyl)benzylamine with N,N-diethylbenzoyl chloride in the presence of a base such as triethylamine. This step involves nucleophilic substitution, where the amine group attacks the carbonyl carbon of the benzoyl chloride, forming the amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[[[4-chloro-3-(trifluoromethyl)phenyl]methylamino]methyl]-N,N-diethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which can reduce specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic ring or the amide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[[[4-chloro-3-(trifluoromethyl)phenyl]methylamino]methyl]-N,N-diethylbenzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of specialty chemicals, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-[[[4-chloro-3-(trifluoromethyl)phenyl]methylamino]methyl]-N,N-diethylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and catalysis.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-3-(trifluoromethyl)benzamide: Shares the benzamide core but lacks the diethylamino group.

    N,N-diethyl-4-chlorobenzamide: Similar structure but without the trifluoromethyl group.

    4-chloro-N,N-diethylbenzamide: Lacks the trifluoromethyl and phenylmethylamino groups.

Uniqueness

4-[[[4-chloro-3-(trifluoromethyl)phenyl]methylamino]methyl]-N,N-diethylbenzamide is unique due to the presence of both the trifluoromethyl and diethylamino groups, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

4-[[[4-chloro-3-(trifluoromethyl)phenyl]methylamino]methyl]-N,N-diethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClF3N2O/c1-3-26(4-2)19(27)16-8-5-14(6-9-16)12-25-13-15-7-10-18(21)17(11-15)20(22,23)24/h5-11,25H,3-4,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMEFAUVZPDJCFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)CNCC2=CC(=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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